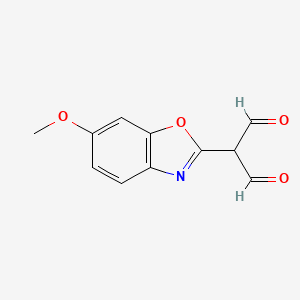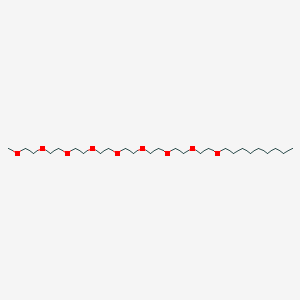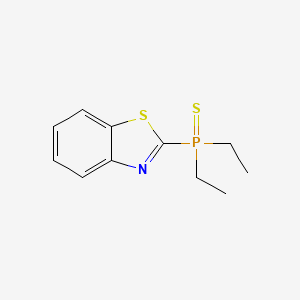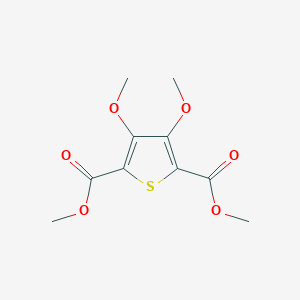
Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate is an organic compound with the molecular formula C10H12O6S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate typically involves the reaction of 2,5-dimethyl dicarboxylate-3,4-sodium thiophene diol with dimethyl sulfate in an organic solvent under heating conditions. This reaction yields this compound . The reaction conditions often require careful control of temperature and solvent choice to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiol derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT), which are used in organic electronics.
Materials Science: The compound is used in the development of electroactive materials for applications such as sensors and actuators.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate in its applications primarily involves its ability to participate in π-conjugated systems. This allows it to facilitate electron transfer processes, making it valuable in the synthesis of conductive polymers like PEDOT . The molecular targets and pathways involved are related to its interaction with other molecules in the formation of these polymers.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Ethylenedioxythiophene (EDOT): A similar compound used in the synthesis of PEDOT.
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: Another derivative of thiophene with different functional groups.
Uniqueness
Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate is unique due to its specific functional groups, which allow for versatile chemical reactions and applications in organic electronics and materials science. Its ability to form conductive polymers distinguishes it from other thiophene derivatives.
Propiedades
Número CAS |
118851-98-2 |
|---|---|
Fórmula molecular |
C10H12O6S |
Peso molecular |
260.27 g/mol |
Nombre IUPAC |
dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C10H12O6S/c1-13-5-6(14-2)8(10(12)16-4)17-7(5)9(11)15-3/h1-4H3 |
Clave InChI |
MYIOAWSCCLRJER-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(SC(=C1OC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


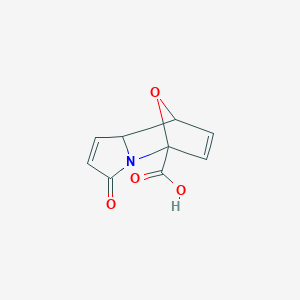
![1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene](/img/structure/B14292138.png)

![2-Methyl-2-azaspiro[4.4]non-7-EN-1-one](/img/structure/B14292150.png)
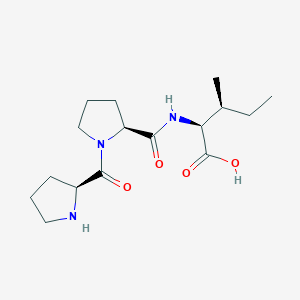
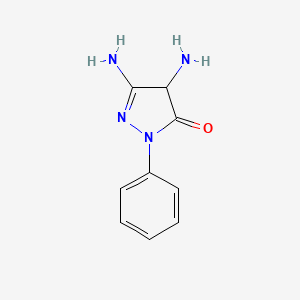
![2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate](/img/structure/B14292166.png)
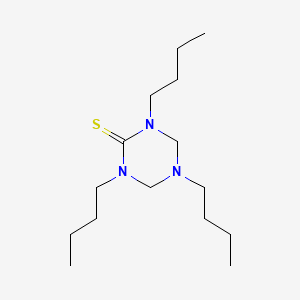
![Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate](/img/structure/B14292173.png)
